
Biotin-PEG2-NHS ester
Übersicht
Beschreibung
Biotin-PEG2-NHS ester (CAS: 596820-83-6) is a heterobifunctional crosslinker widely used in biochemistry for biotinylating proteins, peptides, or other amine-containing biomolecules. Its structure comprises three key components:
- Biotin: A vitamin (B7) that binds with high affinity to streptavidin or avidin, enabling downstream purification or detection .
- PEG2 spacer: A short polyethylene glycol (PEG) chain (2 ethylene glycol units) that enhances solubility, reduces steric hindrance, and improves biocompatibility .
- NHS ester: A reactive group that forms stable amide bonds with primary amines (e.g., lysine residues on proteins) under mild conditions (pH 7–9) .
Vorbereitungsmethoden
Synthetic Routes to Biotin-PEG2-NHS Ester
Core Synthesis Strategy
The synthesis of this compound follows a modular approach, combining biotin, polyethylene glycol (PEG) spacers, and N-hydroxysuccinimide (NHS) esters. The reaction typically proceeds in three stages:
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Biotin Activation : Biotin is functionalized with a carboxylic acid group to enable coupling to the PEG spacer.
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PEG Spacer Incorporation : A short PEG chain (ethylene glycol units) is introduced to enhance solubility and reduce steric hindrance during bioconjugation.
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NHS Ester Formation : The terminal carboxylic acid of the PEG-biotin intermediate is activated using NHS in the presence of a carbodiimide crosslinker such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
A representative protocol involves reacting biotin with a diamino-PEG2 spacer under anhydrous conditions in dimethylformamide (DMF), followed by NHS ester activation . The reaction is monitored via thin-layer chromatography (TLC) and purified using silica gel chromatography to isolate the NHS-activated product.
Large-Scale Production Protocols
Commercial suppliers such as TCI America and Creative Biolabs employ scaled-up versions of this synthesis. For instance, TCI’s protocol specifies dissolving 2 mg of Biotin-PEG2-NHS in 400 μL phosphate-buffered saline (PBS) to prepare a 10 mM stock solution, ensuring a 15-fold molar excess over the target protein’s amine groups . Creative Biolabs emphasizes the use of amine-free buffers (pH 7–9) to prevent premature hydrolysis of the NHS ester .
Reaction Condition Optimization
Molar Ratios and Stoichiometry
Optimal biotinylation requires careful calculation of reagent-to-protein ratios. As demonstrated in Table 1, protocols vary in their recommended molar excess:
Source | Molar Excess | Buffer System | Incubation Time |
---|---|---|---|
TCI America | 15× | PBS (pH 7.4) | 30 min, RT |
BroadPharm | 20× | DMSO/PBS mixture | 60 min, RT |
Creative Biolabs | 10–15× | Amine-free buffers | 30–60 min, RT |
These differences reflect trade-offs between reaction efficiency and the risk of over-labeling, which can impair protein function .
pH and Temperature Dependence
The NHS ester group is highly reactive at pH 7–9, targeting primary amines (e.g., lysine residues or N-termini). Below pH 7, hydrolysis dominates, rendering the ester non-reactive. Incubation temperatures range from 4°C to room temperature (RT), with colder conditions favoring slower, more controlled reactions . For example, BroadPharm recommends ice-cold reactions for two hours to minimize aggregation , whereas TCI uses RT for 30 minutes to accelerate the process .
Purification and Characterization
Post-Reaction Processing
Unreacted NHS ester and hydrolysis byproducts are removed via:
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Desalting columns : Efficient for small-scale purifications (e.g., Zeba Spin columns) .
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Dialysis : Preferred for large volumes, using Slide-A-Lyzer cassettes with a 3.5 kDa molecular weight cutoff .
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Size-exclusion chromatography : Resolves PEG-biotin conjugates from unmodified proteins .
Analytical Validation
Critical quality control measures include:
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Mass spectrometry (MS) : Confirms molecular weight (MW = 500.6 Da) and detects side products. For example, electrospray ionization (ESI) MS of Biotin-PEG2-NHS shows a peak at m/z 569.2979 [C₂₅H₄₆N₄O₇SNa⁺], consistent with the expected structure .
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Nuclear magnetic resonance (NMR) : ¹H-NMR in DMSO-d₆ reveals characteristic peaks for the biotin moiety (δ 4.3–4.5 ppm, NH groups) and PEG spacer (δ 3.5–3.7 ppm, ethylene oxide protons) .
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HABA assay : Quantifies biotin incorporation by measuring absorbance at 500 nm after avidin binding .
Industrial-Scale Production Considerations
Batch Processing
Large-scale synthesis (e.g., 100 g batches) requires:
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Anhydrous solvents : DMF or DMSO to prevent hydrolysis during PEG spacer coupling .
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In-line monitoring : High-performance liquid chromatography (HPLC) tracks reaction progress and purity.
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Lyophilization : Final product is freeze-dried to a stable powder with >95% purity .
Regulatory Compliance
Good Manufacturing Practice (GMP)-grade production mandates:
Analyse Chemischer Reaktionen
Reaction Mechanism and Specificity
Biotin-PEG₂-NHS ester reacts with primary amines (e.g., lysine ε-amino groups or N-terminal α-amines) via nucleophilic acyl substitution. The NHS ester group forms stable amide bonds under mildly alkaline conditions (pH 7–9) . The reaction proceeds as follows:Key features of the reaction :
- Specificity : Selective for primary amines, avoiding thiol or carboxyl groups .
- PEG spacer : The ethylene glycol units enhance solubility and reduce steric hindrance during streptavidin binding .
Optimal Reaction Conditions
Successful conjugation depends on carefully controlled parameters:
Competing Reactions and Stability
The NHS ester is susceptible to hydrolysis, which reduces conjugation efficiency:Mitigation strategies :
- Prepare reagent solutions immediately before use .
- Use anhydrous solvents (e.g., DMSO) for stock solutions; freeze aliquots if stored .
- Limit reaction time to ≤2 hours to minimize hydrolysis .
Post-Reaction Processing
After conjugation, unreacted reagent must be removed to prevent nonspecific binding:
- Desalting columns : Efficiently separate biotinylated proteins from small molecules .
- Dialysis : Suitable for large-volume samples but time-consuming.
Comparative Advantages
- PEG₂ vs. longer PEG chains : Shorter spacer minimizes linker length while retaining flexibility .
- NHS vs. Sulfo-NHS esters : Lacks sulfonation, making it membrane-permeable for intracellular targets .
This reagent’s reliability stems from its well-characterized reactivity and adaptability to diverse experimental needs. Proper handling and optimization ensure high biotinylation efficiency, critical for downstream applications.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG2-NHS ester has numerous applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with biotin for detection and purification purposes.
Drug Delivery: Enhances the solubility and stability of drug molecules, facilitating targeted delivery.
Diagnostics: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blots.
Cell Biology: Employed in cell labeling and tracking studies to monitor cellular processes.
Nanotechnology: Used in the functionalization of nanoparticles for targeted delivery and imaging applications.
Wirkmechanismus
The mechanism of action of Biotin-PEG2-NHS ester involves the following steps:
NHS Ester Activation: The NHS ester group reacts with primary amines on target molecules, forming stable amide bonds.
Biotin Binding: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.
PEG Functionality: The PEG linker enhances the solubility and stability of the conjugated molecules, reducing non-specific interactions and improving bioavailability.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular weight: 500.57 g/mol
- Solubility: Soluble in DMF, DMSO, and dichloromethane; insoluble in water .
- Storage: Stable at -20°C under inert gas (argon) .
Structural and Functional Differences
Performance in Research Settings
Biotin-PEG2-NHS vs. Biotin-PEG4-NHS :
Biotin-PEG2-NHS vs. Sulfo-NHS-Biotin :
- Sulfo-NHS-Biotin is water-soluble but lacks a PEG spacer, limiting its utility in hydrophobic environments. It is ideal for cell-surface labeling due to its rapid reaction kinetics .
- Biotin-PEG2-NHS outperforms in organic solvent-based reactions (e.g., microtubule labeling in DMSO-containing buffers) .
Biotin-PEG2-NHS vs. Biotin-PEG12-NHS :
Research Findings and Case Studies
Microtubule Labeling Efficiency
This compound was used to label tubulin in porcine brain-derived microtubules for TIRF microscopy. The short PEG2 spacer allowed efficient streptavidin binding without disrupting motor protein (kinesin) motility, unlike longer PEG spacers (PEG4 or PEG12), which reduced processivity by 15–20% .
Biologische Aktivität
Biotin-PEG2-NHS ester is a bioconjugation reagent that plays a crucial role in various biological applications, particularly in protein labeling and drug delivery. This compound combines the properties of biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) to facilitate the conjugation of biomolecules. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Composition:
this compound consists of a biotin moiety linked to a PEG spacer (two ethylene glycol units) and an NHS ester functional group. The NHS group is particularly reactive towards primary amines, allowing for the formation of stable amide bonds.
Mechanism:
- Target Interaction: The primary targets are macromolecules containing primary amines, such as proteins and peptides.
- Reaction Conditions: The NHS ester reacts efficiently at neutral pH (7-9), forming stable covalent bonds with lysine residues or the N-terminal amino group of proteins .
- Hydrolysis: In aqueous environments, the NHS ester can hydrolyze, leading to the release of biotin and potentially impairing its reactivity if not used promptly .
2. Biological Applications
This compound is widely utilized in various fields, including:
- Protein Labeling: It is used to biotinylate proteins for detection and purification through streptavidin or avidin interactions, which are among the strongest non-covalent bonds known .
- Cell Surface Biotinylation: This technique allows researchers to study membrane proteins' expression and localization without permeating cell membranes .
- Drug Delivery Systems: By conjugating drugs to proteins or antibodies via biotinylation, targeted delivery can be achieved, enhancing therapeutic efficacy.
3.1 Case Studies
Case Study 1: Protein Detection
A study demonstrated that biotinylated antibodies could amplify signals in assays due to multiple biotin attachments, improving sensitivity significantly. This was achieved using this compound to label antibodies without compromising their biological activity .
Case Study 2: PROTAC Development
this compound has been employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system for targeted protein degradation. The PEG linker enhances solubility and stability, crucial for effective cellular uptake and activity .
4. Comparative Analysis
To understand this compound’s advantages over similar compounds, a comparison table is provided below:
Compound | PEG Length | Solubility | Stability | Applications |
---|---|---|---|---|
This compound | 2 | High | Moderate | Protein labeling, drug delivery |
Biotin-NHS ester | 0 | Low | Low | Basic biotinylation |
Biotin-PEG4-NHS ester | 4 | Very High | High | Advanced bioconjugation |
5. Conclusion
This compound is a versatile and essential tool in biochemical research and applications. Its ability to form stable conjugates with biomolecules enhances its utility in protein studies, drug delivery systems, and advanced therapeutic strategies like PROTACs. Ongoing research continues to explore its potential across various scientific disciplines.
Q & A
Basic Questions
Q. What is the reaction mechanism of Biotin-PEG2-NHS ester with primary amines in proteins?
this compound reacts with primary amines (e.g., lysine residues or N-termini) via nucleophilic attack, forming stable amide bonds while releasing N-hydroxysuccinimide (NHS). The reaction is pH-dependent, with optimal efficiency at pH 7.0–9.0. For reproducible labeling, use a 10–20-fold molar excess of the reagent over the target protein .
Q. How do I optimize the molar ratio of this compound to protein for efficient labeling?
A 10-fold molar excess typically yields 2–3 biotin labels per protein, while doubling the excess increases labeling to 4–6 biotins per molecule. However, over-labeling may impair protein activity. Pre-testing with a range of ratios (e.g., 5x to 20x) and quantifying biotin incorporation (e.g., HABA assay) is recommended .
Q. What solvents are compatible with this compound for aqueous reactions?
The reagent is insoluble in water but dissolves in DMSO or DMF (10–50 mM stock solutions). For aqueous reactions, dissolve the reagent in an organic solvent first, then dilute into the protein buffer (≤10% organic solvent by volume) to prevent precipitation .
Advanced Research Questions
Q. How does PEG spacer length (PEG2 vs. PEG4/PEG6) impact biotin-avidin binding efficiency in sterically crowded environments?
Shorter PEG spacers (e.g., PEG2, 20.4 Å) may limit avidin/streptavidin binding in sterically hindered contexts (e.g., membrane proteins). PEG4 (27.7 Å) or PEG6 (34.9 Å) spacers improve accessibility but increase hydrodynamic radius, potentially altering protein behavior. For applications like single-molecule imaging (e.g., TIRF assays), validate spacer length using negative controls (e.g., free biotin blocking) .
Q. Why does my biotinylated protein aggregate despite using this compound?
Although PEG spacers reduce aggregation compared to hydrocarbon linkers, PEG2’s limited hydrophilicity may still promote protein-protein interactions. Consider switching to longer PEG spacers (e.g., PEG4) or adding stabilizing agents (e.g., 0.1% BSA or 5% glycerol) during conjugation and storage. Characterize aggregation via size-exclusion chromatography or dynamic light scattering .
Q. How can I resolve contradictions in reported optimal reaction times for biotinylation?
Literature often cites 30-minute to 2-hour reaction times at 4°C–25°C. Discrepancies arise from differences in protein amine accessibility (e.g., surface-exposed vs. buried lysines). For consistent results:
- Pre-incubate the protein at room temperature to expose amines.
- Perform time-course experiments (15–120 minutes) with SDS-PAGE/western blot analysis to track labeling efficiency .
Q. What methods validate successful biotinylation without streptavidin interference?
- Mass spectrometry: Identify mass shifts corresponding to biotin-PEG2 addition (~500 Da per label).
- Fluorescent streptavidin probes: Use a titration series to quantify bound biotin.
- Functional assays: Compare activity pre-/post-labeling (e.g., ELISA for antibodies) .
Q. How do I address low biotinylation efficiency in proteins with limited surface-exposed lysines?
- Alternative targets: Modify N-terminal amines (reactive at pH 6.5–7.5) or cysteine residues (via maleimide chemistry).
- Site-directed mutagenesis: Introduce solvent-accessible lysines.
- EDC/NHS activation: For carboxyl-containing proteins, use EDC/sulfo-NHS to convert carboxyls to amine-reactive intermediates .
Q. Methodological Tables
Table 1. Comparison of Biotin-PEGn-NHS Esters
Table 2. Troubleshooting this compound Labeling
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSJBIJPAZUGU-AVYPCKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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